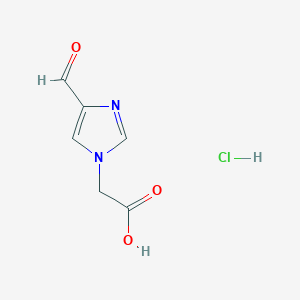

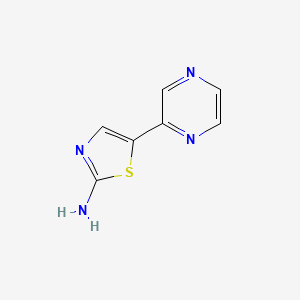

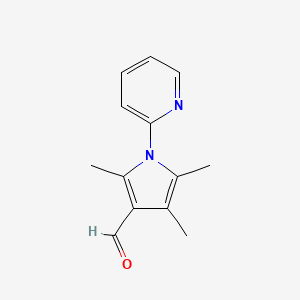

![molecular formula C15H15ClN4S B2712651 4-Butylsulfanyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine CAS No. 893912-57-7](/img/structure/B2712651.png)

4-Butylsulfanyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-Butylsulfanyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Synthesis Analysis

The synthesis of this compound involves the use of both green and conventional methods . The process involves one-pot multicomponent reactions . The synthesized candidates were chemically confirmed using spectroscopic methods .Molecular Structure Analysis

The molecular structure of this compound was confirmed using spectroscopic methods . The compound features the privileged pyrazolo[3,4-d]pyrimidine scaffold .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include one-pot multicomponent reactions . The reaction mechanism was illustrated using DFT .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound were determined using various methods. The elemental analysis and spectral data (IR and NMR) of the produced compounds were compatible with the predicted structures .Wissenschaftliche Forschungsanwendungen

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines, including derivatives such as 4-butylsulfanyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine, have been explored for their affinity towards adenosine receptors. Research has shown that these compounds exhibit A1 adenosine receptor affinity, with specific substituents enhancing activity. The exploration into N1- and N5-position substitutions has led to compounds with improved adenosine receptor affinity, useful in studying adenosine receptor-mediated physiological effects (Harden, Quinn, & Scammells, 1991).

Antiproliferative and Proapoptotic Agents

Another significant application is the use of pyrazolo[3,4-d]pyrimidine derivatives as antiproliferative and proapoptotic agents, particularly in cancer research. These compounds have shown potential in blocking the growth of cancer cells by interfering with the phosphorylation of Src, thereby acting as proapoptotic agents through the inhibition of the antiapoptotic gene BCL2. Their activity against cancer cell lines such as A431 and 8701-BC highlights their potential in cancer therapy (Carraro et al., 2006).

Antimicrobial Activity

Derivatives of pyrazolo[3,4-d]pyrimidine have also been synthesized with various moieties to test their antimicrobial activity. Compounds with specific structural features have shown promising activity comparable to standard antibiotics, indicating their potential as new antimicrobial agents. This area of research contributes to the development of novel therapeutic options for treating infections (Ghorab, Ismail, Abdel-Gawad, & Abdel ‐ Aziem, 2004).

Structural Studies

Structural analysis and crystallization of pyrazolo[3,4-d]pyrimidine derivatives have provided insights into their molecular configurations and interactions. Such studies are crucial for understanding the chemical and physical properties of these compounds, facilitating the design of molecules with targeted biological activities (El Fal et al., 2014).

Wirkmechanismus

Zukünftige Richtungen

The compound has shown promising results as a CDK2 inhibitor, displaying potent dual activity against examined cell lines and CDK2 . It has been selected for further investigations . Future research may focus on its potential as a cancer treatment, particularly given its cytotoxic activities against certain cell lines .

Eigenschaften

IUPAC Name |

4-butylsulfanyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4S/c1-2-3-8-21-15-13-9-19-20(14(13)17-10-18-15)12-6-4-11(16)5-7-12/h4-7,9-10H,2-3,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMFWTWLTDDLJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

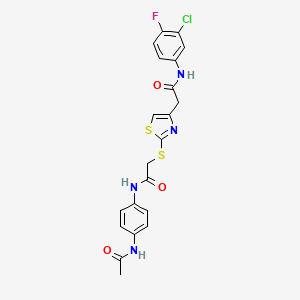

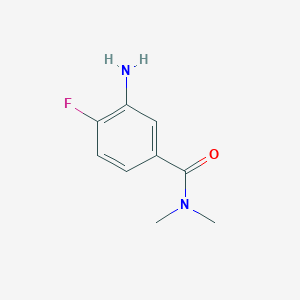

![2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2712572.png)

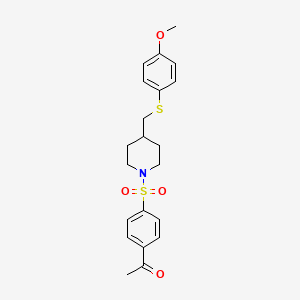

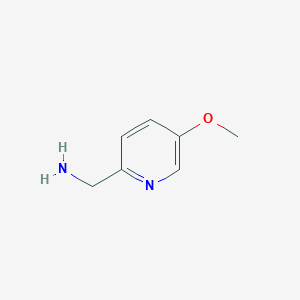

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2712573.png)

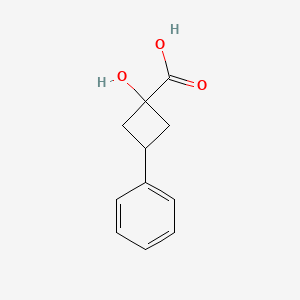

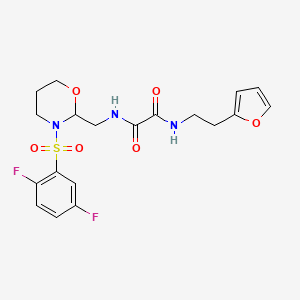

![Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2712579.png)

![N-[3-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2712583.png)

![[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2712586.png)